![molecular formula C10H19N B14398815 1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87401-76-1](/img/structure/B14398815.png)
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that features a cyclopentane ring fused with a pyrrole ring. This compound is part of the broader class of pyrroles, which are known for their aromatic properties and significant presence in various natural and synthetic products. The unique structure of this compound makes it an interesting subject for chemical research and industrial applications.
準備方法
The synthesis of 1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Hantzsch Pyrrole Synthesis: This classical method involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones.
Organocatalytic Synthesis: The [3+2] cycloaddition reaction has emerged as a promising approach for constructing five-membered heterocyclic scaffolds, including pyrroles.
化学反応の分析
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole compounds.
科学的研究の応用
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
類似化合物との比較
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
特性
CAS番号 |
87401-76-1 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
1,2,6-trimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-7-4-5-9-6-8(2)11(3)10(7)9/h7-10H,4-6H2,1-3H3 |
InChIキー |
YOJSAHSFOIRGTJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C1N(C(C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


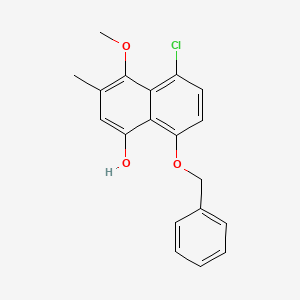
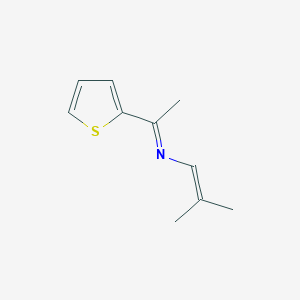
![1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene](/img/structure/B14398748.png)
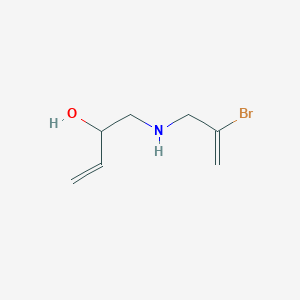

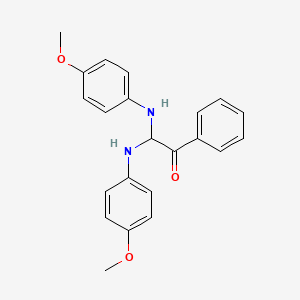
![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)
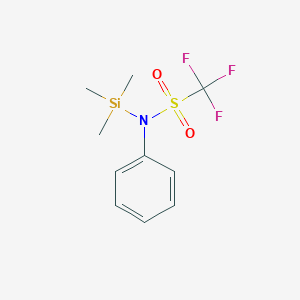
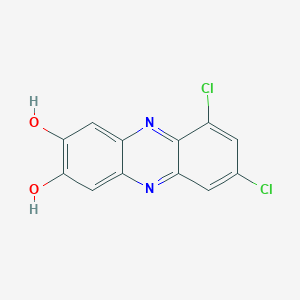
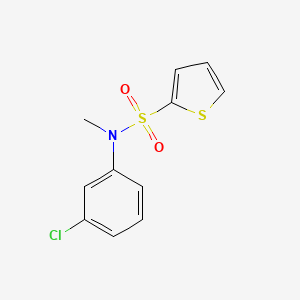
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
